![molecular formula C16H14ClN5O3 B4955393 6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Description
The synthesis and investigation of heterocyclic compounds, particularly pyrazole derivatives, have garnered significant attention due to their versatile biological activities. These compounds serve as crucial building blocks in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of such compounds typically involves multi-component reactions (MCRs) that allow for the efficient and rapid construction of complex heterocycles from simpler starting materials. A general methodology involves the condensation of hydrazine hydrate, malononitrile, ethyl acetoacetate, and various aldehydes in the presence of an efficient catalyst. For example, ionic liquids have been employed as eco-friendly catalysts in the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating the versatility and adaptability of these synthetic routes (Nikalje et al., 2016).
Molecular Structure Analysis
The crystal structure and molecular geometry of these compounds are often determined using X-ray diffraction techniques, revealing their triclinic or monoclinic crystal systems with varying cell dimensions. These studies highlight the non-planarity of the pyran ring and the presence of N–H···O and N–H···N hydrogen bonds stabilizing the structure (Sharma et al., 2015).
Future Directions
The synthesis and biological investigation of fluorinated condensed pyranopyrazoles arouses great research interest in the fields of organic chemistry, medicinal chemistry, and agrochemistry . The compound “6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” could potentially be explored for newer therapeutic possibilities given the bioactive properties of similar compounds .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit activity as apoptosis agonists , suggesting that this compound may also target pathways involved in apoptosis.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets to induce changes that lead to apoptosis .
Biochemical Pathways
Given its potential role as an apoptosis agonist , it may affect pathways related to cell death and survival.
Result of Action
If it acts as an apoptosis agonist , it may lead to increased cell death in targeted cells.
properties
IUPAC Name |
6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-2-3-11-14-13(8-4-5-12(22(23)24)10(17)6-8)9(7-18)15(19)25-16(14)21-20-11/h4-6,13H,2-3,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISCHLQWKBWVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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